molecular formula C17H16N2O3 B5819939 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5819939
M. Wt: 296.32 g/mol
InChI Key: VLXJGBPUASSWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as MNQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MNQ is a tetrahydroisoquinoline derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it has been shown to interact with various cellular targets. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to scavenge free radicals by donating hydrogen atoms to reactive oxygen species.
Biochemical and Physiological Effects
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to scavenge free radicals, which leads to the prevention of oxidative damage.

Advantages and Limitations for Lab Experiments

2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to be stable under various conditions, which makes it suitable for long-term storage and handling. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to be soluble in various solvents, which makes it suitable for different experimental conditions. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through different methods, which makes it accessible for various research groups. However, 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments, including its toxicity and potential side effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit toxicity in some cell lines, which requires caution in handling and dosing. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline may also exhibit potential side effects in vivo, which requires further investigation.

Future Directions

2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an anti-inflammatory agent, as it has shown promising results in inhibiting the production of pro-inflammatory cytokines. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an antioxidant agent, as it has shown promising results in scavenging free radicals. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can also be further studied for its potential as a lead compound for drug discovery, as it has a unique chemical structure that can be modified for different applications.
Conclusion
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has shown promising results in inducing apoptosis in cancer cells, inhibiting the production of pro-inflammatory cytokines, and scavenging free radicals. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments, including its toxicity and potential side effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research, including its potential as an anticancer agent, anti-inflammatory agent, antioxidant agent, and lead compound for drug discovery.

Synthesis Methods

2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been synthesized through different methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline. The Friedlander synthesis involves the reaction of an aryl ketone with an amine to form a tetrahydroisoquinoline. The Vilsmeier-Haack reaction involves the condensation of an amine with a formyl group to form an iminium ion, which then undergoes cyclization to form a tetrahydroisoquinoline. The synthesis of 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been achieved through the Pictet-Spengler reaction, which involves the condensation of 3-methyl-2-nitrobenzaldehyde with tetrahydroisoquinoline.

Scientific Research Applications

2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an antioxidant agent, as it has been shown to scavenge free radicals.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-5-4-8-15(16(12)19(21)22)17(20)18-10-9-13-6-2-3-7-14(13)11-18/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXJGBPUASSWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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